Synthesis of 4-But-3-ynyl-2-methylthiomorpholine: A Technical Guide
Synthesis of 4-But-3-ynyl-2-methylthiomorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the novel compound, 4-But-3-ynyl-2-methylthiomorpholine. Due to the absence of this specific molecule in currently available scientific literature, this document provides a comprehensive, theoretically-grounded approach to its synthesis, based on established organic chemistry principles and analogous reactions. The proposed multi-step synthesis involves the formation of a key intermediate, 2-methylthiomorpholine, followed by N-alkynylation to introduce the butynyl functional group. This guide includes detailed, hypothetical experimental protocols, tabulated summaries of expected quantitative data, and visualizations of the synthetic and a relevant biological pathway to assist researchers in the potential synthesis and evaluation of this compound.
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methylthio group at the 2-position and a butynyl group at the 4-position of the morpholine ring could lead to novel pharmacological properties. This guide details a feasible, albeit currently theoretical, synthetic route to 4-But-3-ynyl-2-methylthiomorpholine, providing a foundational methodology for its preparation and subsequent investigation.
Proposed Synthetic Pathway
The proposed synthesis is a multi-step process commencing with the protection of morpholine, followed by functionalization at the 2-position, introduction of the methylthio group, deprotection, and finally, N-alkynylation.
Caption: Proposed multi-step synthesis of 4-But-3-ynyl-2-methylthiomorpholine.
Experimental Protocols
Step 1: Synthesis of N-Boc-Morpholine
To a solution of morpholine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0°C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-morpholine.
Step 2: Synthesis of 2-Bromo-N-Boc-morpholine
N-Boc-morpholine (1.0 eq) is dissolved in carbon tetrachloride. N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is heated to reflux and stirred for 4 hours under nitrogen. After cooling to room temperature, the succinimide is filtered off, and the filtrate is concentrated. The crude product is purified by column chromatography.
Step 3: Synthesis of N-Boc-2-methylthiomorpholine
To a solution of 2-bromo-N-Boc-morpholine (1.0 eq) in dimethylformamide (DMF), sodium thiomethoxide (NaSMe, 1.5 eq) is added portion-wise at room temperature. The reaction is stirred for 6 hours. The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give N-Boc-2-methylthiomorpholine.
Step 4: Synthesis of 2-Methylthiomorpholine
N-Boc-2-methylthiomorpholine (1.0 eq) is dissolved in DCM and cooled to 0°C. Trifluoroacetic acid (TFA, 5.0 eq) is added dropwise. The solution is stirred at room temperature for 3 hours. The solvent and excess TFA are removed under vacuum. The residue is dissolved in water, basified with sodium hydroxide, and extracted with DCM. The organic layer is dried and concentrated to afford 2-methylthiomorpholine.
Step 5: Synthesis of 4-But-3-ynyl-2-methylthiomorpholine
To a solution of 2-methylthiomorpholine (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) and but-3-yn-1-yl tosylate (1.2 eq) are added. The mixture is heated to reflux for 24 hours. After cooling, the solid is filtered off, and the solvent is evaporated. The residue is purified by column chromatography to yield the final product, 4-But-3-ynyl-2-methylthiomorpholine.
Quantitative Data Summary
The following tables summarize the expected, hypothetical quantitative data for the synthesis of 4-But-3-ynyl-2-methylthiomorpholine, based on typical yields and spectroscopic data for analogous reactions.
Table 1: Summary of Reaction Yields
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | N-Boc-Morpholine | Morpholine | 90-98 |
| 2 | 2-Bromo-N-Boc-morpholine | N-Boc-Morpholine | 50-65 |
| 3 | N-Boc-2-methylthiomorpholine | 2-Bromo-N-Boc-morpholine | 70-85 |
| 4 | 2-Methylthiomorpholine | N-Boc-2-methylthiomorpholine | 85-95 |
| 5 | 4-But-3-ynyl-2-methylthiomorpholine | 2-Methylthiomorpholine | 60-75 |
Table 2: Expected Spectroscopic Data for 4-But-3-ynyl-2-methylthiomorpholine
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.80-3.60 (m, 4H, morpholine CH₂O), 3.30 (t, J = 2.5 Hz, 1H, alkyne CH), 2.90-2.70 (m, 4H, morpholine CH₂N), 2.50 (td, J = 7.0, 2.5 Hz, 2H, CH₂-alkyne), 2.15 (s, 3H, SCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 81.0 (alkyne C), 70.0 (alkyne CH), 67.5 (morpholine CH₂O), 55.0 (morpholine CH₂N), 50.0 (CH-S), 20.0 (CH₂-alkyne), 15.0 (SCH₃) |
| IR (neat) | ν (cm⁻¹): 3300 (alkyne C-H), 2950-2850 (C-H), 2120 (C≡C), 1110 (C-O-C) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₉H₁₅NOS |
Potential Biological Significance and Signaling Pathway
Thiomorpholine and morpholine derivatives have been reported to exhibit a range of biological activities, including acting as inhibitors of various enzymes. For example, some derivatives have shown inhibitory activity against dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism. The unique structural features of 4-But-3-ynyl-2-methylthiomorpholine make it a candidate for investigation as an enzyme inhibitor. The butynyl group can potentially act as a covalent modifier of an active site residue.
Caption: Potential mechanism of enzyme inhibition by 4-But-3-ynyl-2-methylthiomorpholine.
Conclusion
This technical guide provides a comprehensive theoretical framework for the synthesis of the novel compound 4-But-3-ynyl-2-methylthiomorpholine. The proposed synthetic route, detailed experimental protocols, and expected data are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis of this molecule could provide a new scaffold for the development of potent and selective therapeutic agents.
